N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
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Description
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry
- The Speeter and Anthony synthetic route for 5-MeO-DIPT, a psychoactive tryptamine derivative, involves compounds related to N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This route was characterized using ESI-MS-MS and ESI-TOF-MS, highlighting the analytical chemistry applications of such compounds (Brandt et al., 2004).
Synthesis and Biological Evaluation
- A series of indol-3-yl-oxoacetamides were synthesized, demonstrating their potential as potent cannabinoid receptor type 2 ligands in preliminary biological evaluations (Moldovan et al., 2017).
- Novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines, showing significant anti-proliferative activity (Hu et al., 2016).
Marine Inspired Compounds
- Marine-inspired indole alkaloids, including 2-(1H-indol-3-yl)-N,N-dimethylethanamine derivatives, were evaluated for their antidepressant and sedative activities, highlighting the therapeutic potential of such compounds (Ibrahim et al., 2017).
Pharmaceutical Applications
- Certain indolecarboxamidotetrazoles, with substituents on the indole core, have been shown to inhibit histamine release, indicating their potential as antiallergy agents (Unangst et al., 1989).
Chemical Constituents in Medicinal Plants
- Compounds related to this compound have been isolated from the roots of Isatis indigotica, a plant used in traditional medicine, indicating the relevance of such compounds in phytochemistry and pharmacognosy (Chen et al., 2013).
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)17(21)16(20)14-9-18-15-7-6-12(22-5)8-13(14)15/h6-11,18H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRKISNXFPSRFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343934 |
Source
|
Record name | N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-22-4 |
Source
|
Record name | N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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